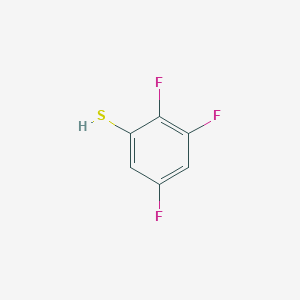
2,3,5-Trifluorobenzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Trifluorobenzenethiol: is an organic compound characterized by the presence of three fluorine atoms and a thiol group attached to a benzene ring. The molecular formula for this compound is C6H3F3S It is a derivative of benzenethiol, where the hydrogen atoms at positions 2, 3, and 5 on the benzene ring are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trifluorobenzenethiol typically involves the introduction of fluorine atoms into a benzenethiol molecule. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2,3,5-trifluoronitrobenzene, is reacted with a thiolating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents, solvents, and reaction conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Trifluorobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly employed.
Major Products:
Oxidation: 2,3,5-Trifluorobenzenesulfonic acid.
Reduction: 2,3,5-Trifluorobenzenesulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,5-Trifluorobenzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,3,5-Trifluorobenzenethiol involves its interaction with various molecular targets. The thiol group can form strong bonds with metal ions and proteins, affecting their function. The fluorine atoms enhance the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and interactions with biological molecules. These interactions can modulate enzyme activity, protein folding, and signal transduction pathways.
Comparison with Similar Compounds
- 2,3,4-Trifluorobenzenethiol
- 3,4,5-Trifluorobenzenethiol
- 2,4,5-Trifluorobenzenethiol
Comparison: 2,3,5-Trifluorobenzenethiol is unique due to the specific positioning of the fluorine atoms, which affects its chemical reactivity and physical properties Compared to 2,3,4-Trifluorobenzenethiol, the 2,3,5-isomer may exhibit different reactivity in substitution reactions due to the electronic effects of the fluorine atoms
Properties
CAS No. |
13634-91-8 |
|---|---|
Molecular Formula |
C6H3F3S |
Molecular Weight |
164.15 g/mol |
IUPAC Name |
2,3,5-trifluorobenzenethiol |
InChI |
InChI=1S/C6H3F3S/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H |
InChI Key |
HJOIBCVTGYMVTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)S)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















